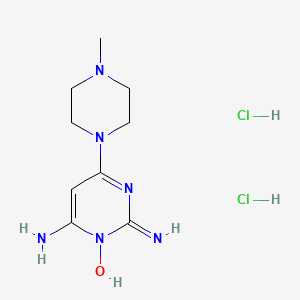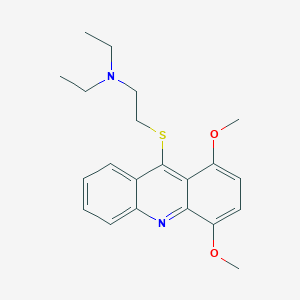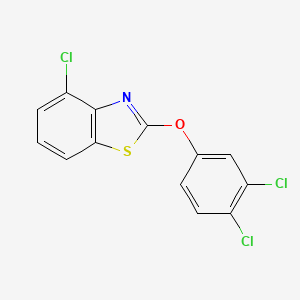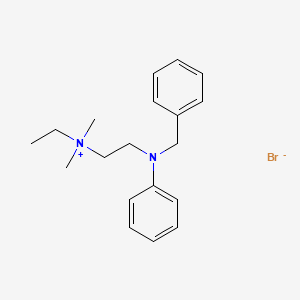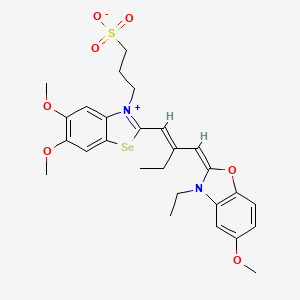
2-(2-((5,6-Dimethoxy-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-ethyl-5-methoxybenzoxazolium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ceramic frit is typically prepared by melting a mixture of raw materials, including silica, alumina, and various metal oxides, at temperatures ranging from 1200°C to 1500°C. The molten mixture is then rapidly cooled, often by quenching in water, to form a glassy solid. This process can be carried out in electric or gas-fired furnaces, depending on the specific requirements of the production .
Industrial Production Methods
In industrial settings, the production of ceramic frit involves several steps:
Raw Material Selection: The raw materials are carefully selected based on the desired properties of the final product.
Batch Preparation: The raw materials are weighed and mixed to form a homogeneous batch.
Melting: The batch is fed into a furnace and heated to the required temperature to form a molten mixture.
Quenching: The molten mixture is rapidly cooled to form a glassy solid.
Grinding: The solid frit is ground into a fine powder for use in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ceramic frit undergoes several types of chemical reactions, including:
Oxidation: The metal oxides in the frit can undergo oxidation reactions, leading to changes in the chemical composition and properties of the frit.
Reduction: Under certain conditions, the metal oxides can be reduced to their elemental forms.
Substitution: The metal ions in the frit can be substituted with other metal ions, altering the properties of the frit.
Common Reagents and Conditions
Common reagents used in the reactions involving ceramic frit include:
Oxidizing Agents: Such as oxygen and hydrogen peroxide.
Reducing Agents: Such as hydrogen and carbon monoxide.
Substituting Agents: Such as various metal salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce higher oxidation state metal oxides, while reduction reactions can produce elemental metals .
Wissenschaftliche Forschungsanwendungen
Ceramic frit has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced ceramic materials and as a component in glass formulations.
Biology: Employed in the development of biocompatible materials for medical implants and devices.
Medicine: Used in the production of dental ceramics and other medical ceramics.
Wirkmechanismus
The mechanism by which ceramic frit exerts its effects is primarily based on its chemical composition and physical properties. The metal oxides in the frit interact with other components in the system, leading to the formation of new phases and compounds. The molecular targets and pathways involved in these interactions depend on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
Ceramic frit can be compared with other similar compounds, such as:
Glass: Both ceramic frit and glass are formed by melting and rapid cooling of raw materials, but ceramic frit typically contains a higher proportion of metal oxides, giving it different properties.
Ceramic Glazes: Ceramic frit is often used as a component in ceramic glazes, which are applied to ceramic surfaces to provide a smooth, glossy finish.
Refractory Materials: Ceramic frit shares some properties with refractory materials, such as high thermal stability and chemical resistance, but is typically used in different applications.
Similar compounds include:
- Glass
- Ceramic Glazes
- Refractory Materials .
Eigenschaften
CAS-Nummer |
67014-91-9 |
|---|---|
Molekularformel |
C27H32N2O7SSe |
Molekulargewicht |
607.6 g/mol |
IUPAC-Name |
3-[2-[(E)-2-[(E)-(3-ethyl-5-methoxy-1,3-benzoxazol-2-ylidene)methyl]but-1-enyl]-5,6-dimethoxy-1,3-benzoselenazol-3-ium-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C27H32N2O7SSe/c1-6-18(13-26-28(7-2)20-15-19(33-3)9-10-22(20)36-26)14-27-29(11-8-12-37(30,31)32)21-16-23(34-4)24(35-5)17-25(21)38-27/h9-10,13-17H,6-8,11-12H2,1-5H3 |
InChI-Schlüssel |
BFVRDZWARVFFCO-UHFFFAOYSA-N |
Isomerische SMILES |
CC/C(=C\C1=[N+](C2=CC(=C(C=C2[Se]1)OC)OC)CCCS(=O)(=O)[O-])/C=C/3\N(C4=C(O3)C=CC(=C4)OC)CC |
Kanonische SMILES |
CCC(=CC1=[N+](C2=CC(=C(C=C2[Se]1)OC)OC)CCCS(=O)(=O)[O-])C=C3N(C4=C(O3)C=CC(=C4)OC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


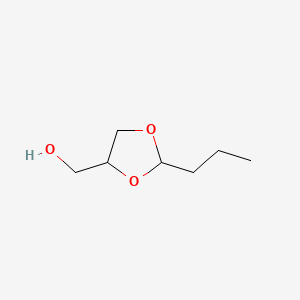
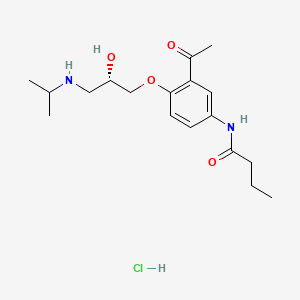
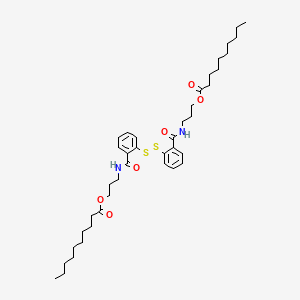
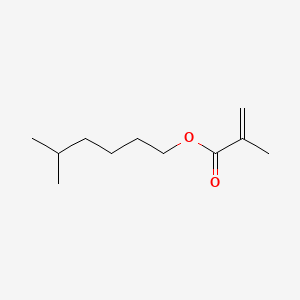
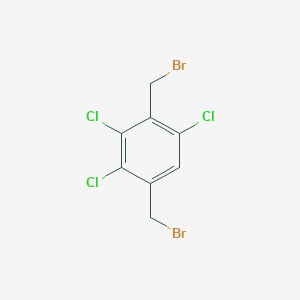

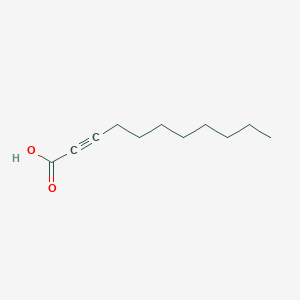
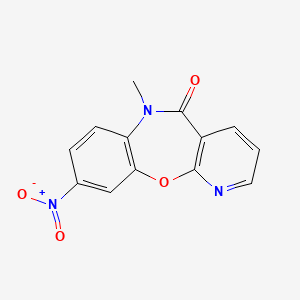
![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12787840.png)
